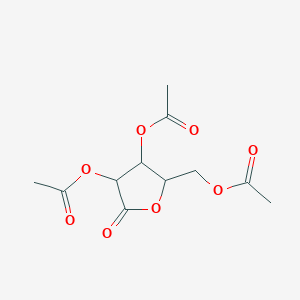
8-Chloro-2-hydroxyquinoline-4-carboxylic acid
Descripción general
Descripción
8-Chloro-2-hydroxyquinoline-4-carboxylic acid is an organic compound that belongs to the chemical class of quinolines . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid consists of a pyridine ring fused to a phenol, with a hydroxyl group attached to position 8 and a carboxylic acid group attached to position 4 . The presence of a chlorine atom at position 8 distinguishes it from other quinoline derivatives .Physical And Chemical Properties Analysis
8-Chloro-2-hydroxyquinoline-4-carboxylic acid is a solid compound . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .Aplicaciones Científicas De Investigación
Antimicrobial, Anticancer, and Antifungal Effects
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .
Chelating Agent
- Scientific Field: Biochemistry
- Application Summary: 8-Hydroxyquinoline (oxine) is a widely known and frequently used chelating agent .
- Methods of Application: The Mannich reaction is one of the most easily implementable examples, which requires mild reaction conditions and simple chemical reagents .
- Results or Outcomes: The Mannich reaction allows the formation of a C–C single bond with the involvement of an aldehyde, an amine and a compound possessing a particularly active hydrogen .
Fluorescence Quenching
- Scientific Field: Analytical Chemistry
- Application Summary: It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested for their fluorescence properties .
Radiolysis of Carboxyquinolines
- Scientific Field: Physical Chemistry
- Application Summary: 2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested for their radiolysis properties .
Chemiluminescent Reaction
- Scientific Field: Analytical Chemistry
- Application Summary: 2-Hydroxyquinoline-4-carboxylic Acid is used in chemiluminescent reaction of dihydroquinoline products with bases in presence of oxygen .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested for their chemiluminescent properties .
Inhibitors of 2OG-dependent Enzymes
- Scientific Field: Biochemistry
- Application Summary: 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as inhibitors of 2OG-dependent enzymes .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .
Propiedades
IUPAC Name |
8-chloro-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSAYZLIVFQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350006 | |
| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Chloro-2-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
30333-56-3 | |
| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)





